2-(4-methylphenyl)-1H-indole
Description
Structure
3D Structure
Properties
IUPAC Name |
2-(4-methylphenyl)-1H-indole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N/c1-11-6-8-12(9-7-11)15-10-13-4-2-3-5-14(13)16-15/h2-10,16H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPXGIHGJJJBJFP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CC3=CC=CC=C3N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20303469 | |
| Record name | 2-(4-methylphenyl)-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20303469 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
55577-25-8 | |
| Record name | 55577-25-8 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=158445 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-(4-methylphenyl)-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20303469 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(4-Methylphenyl)-1H-indole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies and Strategies for 2 4 Methylphenyl 1h Indole
Classical Approaches to 2-Phenylindole (B188600) Synthesis Applied to 2-(4-methylphenyl)-1H-indole
The synthesis of the 2-aryl-indole scaffold, including this compound, has long been dominated by several classical, name-brand reactions. These methods, while foundational, often necessitate harsh conditions.
The Fischer indole (B1671886) synthesis , discovered by Emil Fischer in 1883, stands as one of the most prominent methods for indole formation. wikipedia.org This reaction involves the acid-catalyzed cyclization of an arylhydrazone, which is typically formed in situ from the reaction of a substituted phenylhydrazine (B124118) and a ketone or aldehyde. wikipedia.org For the synthesis of this compound, this involves the reaction of phenylhydrazine with 4-methylacetophenone. smolecule.comscirp.org The reaction is generally catalyzed by Brønsted acids like hydrochloric acid and sulfuric acid, or Lewis acids such as zinc chloride and polyphosphoric acid (PPA). wikipedia.org One documented procedure involves heating the phenylhydrazone of 4-methylacetophenone with polyphosphoric acid, yielding the final product. scirp.org Another variation involves refluxing para-methylacetophenone with phenylhydrazine directly. smolecule.com
Another classical route is the Bischler-Möhlau indole synthesis . This method involves the reaction of an α-halo-ketone with an excess of aniline. While effective for certain indole derivatives, it is known to require high temperatures, which can lead to lower yields and issues with regioselectivity. nih.gov
These classical syntheses, particularly the Fischer method, have been the cornerstone of indole chemistry for over a century, providing reliable, albeit sometimes forceful, routes to compounds like this compound.
| Classical Synthesis Example | Reactants | Catalyst/Conditions | Yield | Reference |
| Fischer Indole Synthesis | Phenylhydrazine, 4-Methylacetophenone | Polyphosphoric acid (PPA), reflux for 6 h | 60% | scirp.org |
| Fischer Indole Synthesis | Phenylhydrazine, para-Methylacetophenone | Reflux | Not specified | smolecule.com |
Modern Catalytic Methods for the Selective Synthesis of this compound
In recent decades, the focus has shifted towards developing more efficient, selective, and milder synthetic methods. Catalysis, employing either transition metals or small organic molecules (organocatalysis), has been at the forefront of this evolution. nih.gov
Transition Metal-Catalyzed Cyclization Reactions for this compound Formation
Transition metal catalysis has revolutionized indole synthesis, offering pathways with broader substrate scope and milder reaction conditions compared to classical methods. nih.gov Palladium-based catalysts are particularly prevalent in this area.
The Larock indole synthesis is a powerful palladium-catalyzed heteroannulation of an o-iodoaniline with a disubstituted alkyne. ub.eduwikipedia.org This one-pot reaction demonstrates high regioselectivity, typically placing the bulkier substituent of the alkyne at the 2-position of the resulting indole. ub.edu The mechanism involves the reduction of Pd(II) to Pd(0), oxidative addition of the aryl iodide, alkyne insertion, and subsequent cyclization and reductive elimination to regenerate the catalyst. ub.eduwikipedia.org
A specific palladium-catalyzed protocol for synthesizing this compound has been reported, starting from 1-bromo-2-(phenylethynyl)benzene and utilizing ammonia (B1221849) in a cross-coupling and alkyne cyclization sequence. This reaction, employing a palladium catalyst with a Josiphos ligand, achieved an impressive 89% yield. rsc.org Other palladium-catalyzed methods include the Sonogashira coupling followed by cyclization, which can be performed in aqueous micellar media, highlighting a move towards more sustainable practices. mdpi.comnih.gov
Beyond palladium, other transition metals like copper, cobalt, and rhodium have also been employed in indole synthesis, each offering unique catalytic activities and applications. nih.govmdpi.com For instance, copper-catalyzed arylation of indoles represents another modern strategy. nih.gov
| Catalytic Method | Starting Materials | Catalyst System | Yield | Reference |
| Palladium-Catalyzed Cyclization | 1-Bromo-2-(phenylethynyl)benzene, Ammonia | [Pd(cinnamyl)Cl]₂, Josiphos ligand, KOtBu | 89% | rsc.org |
| Larock Indole Synthesis | o-Iodoaniline, 1-Ethynyl-4-methylbenzene | Pd(OAc)₂, LiCl, K₂CO₃ | Good to Excellent | ub.eduwikipedia.org |
| Sonogashira/Indole Tandem Cyclization | o-Iodoaniline, 4-Ethynyl-1-methoxy-2-methylbenzene | Pd(CH₃CN)₂Cl₂, Xphos | Not specified | mdpi.com |
Organocatalytic Routes to this compound
Organocatalysis has emerged as a powerful alternative to metal-based catalysis, avoiding potential contamination of products with toxic metal impurities. nih.gov These reactions utilize small, chiral organic molecules to catalyze transformations. For indole synthesis, N-heterocyclic carbenes (NHCs) have been shown to be effective catalysts for the convergent synthesis of 2-aryl indoles under mild conditions. nih.gov L-proline, a simple amino acid, has also been used as an organocatalyst for the synthesis of 3-substituted indoles, demonstrating an environmentally benign alternative to metal catalysts. cmu.ac.th While specific examples for the direct synthesis of this compound are less common, the principles of organocatalytic indole formation represent a promising and rapidly developing field.
Green Chemistry Principles and Sustainable Synthetic Pathways to this compound
The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. In the context of this compound synthesis, this has led to several innovative approaches.
One notable example is the use of a modified clayzic catalyst in a Fischer indole synthesis. innovareacademics.in This method provides an eco-friendly route with improved yields for synthesizing various 2-substituted phenyl-1H-indoles, including the 4-methylphenyl derivative, which was obtained in 70% yield. innovareacademics.in Clayzic catalysts are solid acids, which are often easier to handle and separate from the reaction mixture than traditional liquid acids.
Microwave-assisted synthesis is another green technique that can dramatically reduce reaction times and often improve yields. tandfonline.com The Fischer indole synthesis, for instance, can be accelerated several hundred-fold using microwave irradiation. tandfonline.comresearchgate.net
Furthermore, conducting reactions in environmentally benign solvents, such as water, is a key tenet of green chemistry. The palladium-catalyzed Sonogashira/indole tandem cyclization has been successfully performed in an aqueous solution containing the surfactant TPGS-750-M, which forms micelles that act as nanoreactors. mdpi.comnih.gov This approach not only reduces the reliance on volatile organic solvents but can also enhance reaction rates.
Chemo-, Regio-, and Stereoselective Synthesis of Substituted this compound Derivatives
The synthesis of substituted derivatives of this compound often requires precise control over chemo-, regio-, and stereoselectivity. Modern synthetic methods have provided powerful tools to achieve this control.
Regioselectivity is a key challenge in many indole syntheses. For example, in the Fischer synthesis using unsymmetrical ketones, a mixture of indole regioisomers can be formed. bhu.ac.in However, transition metal-catalyzed reactions like the Larock synthesis offer excellent regiocontrol, reliably directing the substitution pattern. ub.edu
Chemoselectivity involves differentiating between multiple reactive functional groups within a molecule. Catalyst-free, one-pot methods have been developed for the chemo- and regioselective synthesis of complex, functionalized indoles under mild conditions, showcasing the high level of control achievable. mdpi.com
Stereoselectivity , the control of the three-dimensional arrangement of atoms, is crucial for producing chiral indole derivatives. Organocatalysis has been particularly successful in this domain. cmu.ac.thrsc.org For instance, the atroposelective synthesis of axially chiral N,N'-pyrrolylindoles has been achieved through an organocatalytic de novo indole formation strategy. rsc.org While not directly applied to the parent this compound, these advanced methods provide a framework for creating optically active derivatives, which is of significant interest in medicinal chemistry and materials science. mdpi.comnih.gov
Chemical Reactivity and Functionalization of 2 4 Methylphenyl 1h Indole
Electrophilic Aromatic Substitution Reactions on the Indole (B1671886) Ring System of 2-(4-methylphenyl)-1H-indole
The indole nucleus is highly reactive towards electrophiles, with substitution typically occurring at the C3 position due to the ability of the nitrogen atom to stabilize the resulting intermediate through resonance. smolecule.com
Nitration: The introduction of a nitro group onto the indole ring can be achieved using various nitrating agents. For instance, reaction with nitric acid in acetic anhydride (B1165640) at low temperatures can introduce a nitro group, often directed to the C5 position, influenced by the electron-donating p-tolyl group. In some cases, nitration can lead to the formation of 4,6-dinitroindoles through ipso-substitution. A silver-catalyzed nitration/annulation of 2-alkynylanilines provides another route to nitrated indoles. rsc.org
Halogenation: Halogenation, such as bromination with bromine in dimethylformamide (DMF), can lead to the formation of 5-bromo-3-methyl-1-(p-tolyl)-1H-indole. Chlorination of 2-substituted 1-hydroxyindoles has also been reported. researchgate.net
Sulfonation: The introduction of a sulfonyl group can be accomplished through electrophilic aromatic substitution using sulfonyl chlorides or sulfur trioxide. evitachem.com Furthermore, cascade reactions involving sulfonation and cyclization of N-propargyl indoles with arylsulfinic acids have been developed. researchgate.net
Friedel-Crafts Reactions: The Vilsmeier-Haack reaction, a type of Friedel-Crafts reaction, allows for the formylation of the indole ring, typically at the C3 position, to introduce an aldehyde functionality. smolecule.com This can be achieved using a mixture of phosphorus oxychloride and dimethylformamide. smolecule.com
A summary of representative electrophilic substitution reactions is presented below:
| Reaction | Reagents and Conditions | Major Product |
| Nitration | Nitric acid, acetic anhydride, 0–5°C | 5-Nitro-3-methyl-1-(p-tolyl)-1H-indole |
| Bromination | Br₂ in DMF, room temperature | 5-bromo-3-methyl-1-(p-tolyl)-1H-indole |
| Formylation | Phosphorus oxychloride, dimethylformamide | This compound-3-carbaldehyde smolecule.com |
Nucleophilic Additions and Substitutions Involving the Indole Core and Phenyl Moiety of this compound
While the indole ring is generally more susceptible to electrophilic attack, nucleophilic reactions can also occur, particularly at the N-H position.
N-Alkylation: The nitrogen atom of the indole can act as a nucleophile, allowing for N-alkylation. Deprotonation with a base like sodium hydride (NaH) followed by reaction with an alkyl halide (e.g., methyl iodide) affords the corresponding N-alkylated indole. nih.gov Copper-catalyzed N-alkylation using N-tosylhydrazones has also been reported as an efficient method. rsc.orgrsc.org
Nucleophilic Substitution on Derivatives: The carbonyl group in derivatives such as 2-chloro-1-[2-(4-methylphenyl)-1H-indol-3-yl]ethanone can undergo nucleophilic attack, enabling the synthesis of more complex molecules. smolecule.com
Palladium-Catalyzed Cross-Coupling Reactions and Other C-C/C-Heteroatom Bond Formations of this compound
Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and they have been successfully applied to indole derivatives.
Suzuki-Miyaura Coupling: This reaction is a versatile method for creating C-C bonds. It has been used for the synthesis of 2-arylindoles by coupling 3-bromoindoles with arylboronic acids. researchgate.netcdnsciencepub.com This approach allows for the introduction of various aryl groups at the C2 position.
Heck Coupling: The Heck reaction provides another avenue for C-C bond formation, and it has been employed in the synthesis of indole derivatives. organic-chemistry.org
Sonogashira Coupling: This reaction facilitates the coupling of terminal alkynes with aryl halides. It has been used in Sonogashira cross-couplings of terminal alkynes with a variety of aryl chlorides to produce functionalized indoles. organic-chemistry.org A tandem Sonogashira/indole cyclization reaction has also been developed. mdpi.com
The following table summarizes key palladium-catalyzed cross-coupling reactions involving indole derivatives:
| Reaction | Catalyst/Reagents | Bond Formed |
| Suzuki-Miyaura Coupling | Pd catalyst, Arylboronic acid | C-C (Aryl-Aryl) researchgate.netcdnsciencepub.com |
| Heck Coupling | Pd(OAc)₂, Ligand | C-C (Aryl-Alkene) organic-chemistry.org |
| Sonogashira Coupling | PdCl₂(PPh₃)₂, CuI | C-C (Aryl-Alkyne) organic-chemistry.org |
C-H Activation and Late-Stage Functionalization Strategies for this compound
Modern synthetic chemistry has increasingly focused on direct C-H activation and late-stage functionalization to modify complex molecules efficiently.
Direct Arylation: Transition metal-catalyzed oxidative C-H bond activation has been explored for the direct arylation of indoles, providing a shortcut to 2-aryl indoles. nih.gov However, controlling regioselectivity between the C2 and C3 positions remains a challenge. nih.gov Strategies to achieve high C2 selectivity include the use of directing groups, protecting groups on the nitrogen, and specific additives or ligands. nih.gov
Rhodium-Catalyzed Functionalization: Rhodium catalysts have been employed for the functionalization of indole scaffolds, including cascade reactions of 2-arylindoles with diazo carbonyl compounds to form benzo[a]carbazoles. nih.gov
Skeletal Editing: A novel strategy for the late-stage diversification of indole skeletons involves a nitrogen atom insertion, transforming indoles into quinazoline (B50416) or quinoxaline (B1680401) bioisosteres. ethz.ch
Oxidative and Reductive Transformations of the Indole Nucleus and Phenyl Substituent in this compound
The indole ring and its substituents can undergo both oxidation and reduction reactions.
Oxidation: The indole ring can be oxidized under certain conditions. For instance, derivatives of this compound can be oxidized using reagents like potassium permanganate (B83412) or hydrogen peroxide. Aromatization of 2-arylindolines to 2-arylindoles can be achieved using oxidizing agents like DDQ. organic-chemistry.org
Reduction: Reduction of functional groups on the indole scaffold is also possible. For example, nitro groups on the indole ring can be reduced to amino groups. nih.gov The reduction of 2-(2-nitroalkyl)indoles to the corresponding amines has been demonstrated. semanticscholar.org Furthermore, a transition-metal-free reductive Fischer indolization can be employed for the synthesis of related indole structures.
Advanced Structural Elucidation and Spectroscopic Analysis of 2 4 Methylphenyl 1h Indole
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural and Conformational Analysis of 2-(4-methylphenyl)-1H-indole
High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous structural determination of organic molecules. For this compound, ¹H and ¹³C NMR spectroscopy provide detailed information about the chemical environment of each proton and carbon atom, respectively.
In the ¹H NMR spectrum of a related derivative, N-(4-methylphenyl)-2-{[5-(1H-indol-3-ylmethyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide, specific signals can be assigned. For instance, the amide proton (-NH) appears as a deshielded singlet at δ 10.24. Aromatic protons on the 4-methylphenyl group show a doublet at δ 7.48 (H-2''' & H-6''') and another at δ 7.12 (H-3''' & H-5'''). The methyl group protons (CH₃-4''') present as a singlet at δ 2.25. researchgate.net While this data is for a more complex molecule, it illustrates the level of detail achievable with NMR in identifying specific proton environments within a substituted indole (B1671886) structure.
¹³C NMR data, available from spectral databases, further corroborates the structure of this compound by providing the chemical shifts for each unique carbon atom in the molecule. nih.gov The precise chemical shifts and coupling constants observed in these spectra are instrumental in confirming the connectivity of the atoms and the substitution pattern of the indole and phenyl rings.
Table 1: Representative ¹H NMR Data for a Substituted Indole Derivative
| Functional Group | Proton | Chemical Shift (δ, ppm) | Multiplicity |
|---|---|---|---|
| Amide | -NH | 10.24 | Singlet |
| Aromatic | H-2''' & H-6''' | 7.48 | Doublet |
| Aromatic | H-3''' & H-5''' | 7.12 | Doublet |
| Methyl | CH₃-4''' | 2.25 | Singlet |
Data derived from a related complex indole derivative to illustrate NMR application. researchgate.net
X-ray Crystallography and Solid-State Structural Characterization of this compound and Its Derivatives
X-ray crystallography provides definitive evidence of the three-dimensional arrangement of atoms in a crystalline solid. Studies on derivatives of this compound reveal key structural features. For instance, the crystal structure of (E)-3-(2-Methyl-1H-indol-3-yl)-1-(4-methylphenyl)propenone, a related compound, was determined by single-crystal X-ray diffraction analysis. growingscience.com This analysis showed that the compound crystallizes in the triclinic system with the space group P-1. growingscience.com
A crucial aspect revealed by X-ray crystallography is the nature of intermolecular interactions. In the solid state, molecules of this derivative are linked through N–H···O hydrogen bonds. growingscience.com The packing diagram indicates that these hydrogen bonds create chains of molecules running anti-parallel, forming a ladder-like structure. growingscience.com Furthermore, the analysis confirmed that the indole and phenyl rings are not coplanar. growingscience.com The dihedral angles between the rings in similar structures, such as 1-(arylsulfonyl)indole derivatives, have been measured and are influenced by the substituents. nih.gov
Table 2: Crystallographic Data for (E)-3-(2-Methyl-1H-indol-3-yl)-1-(4-methylphenyl)propenone
| Parameter | Value |
|---|---|
| Crystal System | Triclinic |
| Space Group | P-1 |
| a (Å) | 9.4014 (5) |
| b (Å) | 9.8347 (4) |
| c (Å) | 10.0318 (5) |
| α (°) | 62.821 (3) |
| β (°) | 85.539 (3) |
| γ (°) | 65.262 (3) |
Data from a related indole derivative. growingscience.com
Vibrational Spectroscopy (Infrared, Raman) for Elucidating Molecular Vibrations and Intermolecular Interactions of this compound
Vibrational spectroscopy, encompassing Infrared (IR) and Raman techniques, probes the vibrational modes of a molecule. These methods are sensitive to the chemical bonds and functional groups present, as well as intermolecular interactions. nih.gov
The FT-IR spectrum of this compound, typically recorded using a KBr wafer, provides a characteristic fingerprint of the molecule. nih.gov Key vibrational bands can be assigned to specific functional groups. For example, the N-H stretching vibration of the indole ring is a prominent feature. Other bands correspond to C-H stretching of the aromatic rings and the methyl group, as well as C=C and C-N stretching vibrations within the heterocyclic and aromatic systems.
Raman spectroscopy offers complementary information. nih.gov Differences in the IR and Raman spectra of related compounds, particularly in polymorphic forms, can be attributed to variations in molecular interactions within the crystal lattice. americanpharmaceuticalreview.com For instance, changes in frequencies, intensities, and the number of bands can indicate different molecular conformations or packing arrangements. americanpharmaceuticalreview.com
Mass Spectrometry Techniques for Fragmentation Pathway Analysis and Isotopic Profiling of this compound
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, and to deduce its structure by analyzing its fragmentation patterns. slideshare.net In electron ionization (EI) mass spectrometry, the molecule is bombarded with high-energy electrons, leading to the formation of a molecular ion (M⁺˙) and subsequent fragmentation.
For this compound, the molecular ion peak would correspond to its molecular weight of 207.27 g/mol . nih.gov The fragmentation of the molecular ion is governed by the stability of the resulting fragments. Common fragmentation pathways for aromatic and heterocyclic compounds involve the cleavage of bonds to produce stable carbocations and radicals. libretexts.org The fragmentation pattern will show characteristic peaks corresponding to the loss of small, stable neutral molecules or radicals. Analysis of these fragments provides valuable information for confirming the structure of the parent molecule. For example, a GC-MS spectrum of a derivative, methyl this compound-3-carboxylate, shows a molecular ion peak consistent with its molecular formula. vulcanchem.com
Table 3: Key Mass Spectrometry Data for this compound
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₅H₁₃N | PubChem nih.gov |
| Molecular Weight | 207.27 g/mol | PubChem nih.gov |
| Exact Mass | 207.104799419 Da | PubChem nih.gov |
Electronic Spectroscopy (UV-Vis, Fluorescence) and Photophysical Properties of this compound
Electronic spectroscopy, including UV-Visible absorption and fluorescence spectroscopy, provides insights into the electronic transitions and photophysical properties of a molecule. biocompare.com The indole scaffold and its derivatives are known to exhibit interesting photophysical properties, making them useful in various applications. rsc.orgspectrabase.com
Indole derivatives often exhibit fluorescence. rsc.org Upon excitation at an appropriate wavelength, this compound is expected to emit light at a longer wavelength. The fluorescence quantum yield, a measure of the efficiency of the fluorescence process, is an important photophysical parameter. Studies on related indole-containing compounds have shown that structural modifications can significantly enhance fluorescence properties. rsc.orgrsc.org The investigation of solvatochromic effects, where the absorption and emission spectra are dependent on the solvent, can provide information about the change in dipole moment of the molecule upon electronic excitation. researchgate.net
Computational Chemistry and Theoretical Studies on 2 4 Methylphenyl 1h Indole
Quantum Chemical Calculations (DFT, ab initio) for Electronic Structure, Stability, and Reactivity of 2-(4-methylphenyl)-1H-indole
Quantum chemical calculations, particularly Density Functional Theory (DFT) and ab initio methods, are fundamental to understanding the electronic characteristics of this compound. researchgate.netscirp.org These calculations solve the Schrödinger equation (or its DFT equivalent, the Kohn-Sham equations) to determine the molecule's ground-state geometry, electronic distribution, and orbital energies.
DFT methods, such as the popular B3LYP functional, offer a balance of computational cost and accuracy, making them suitable for a molecule of this size. acs.org Calculations typically involve optimizing the molecular geometry to find the lowest energy conformation. For this compound, a key feature is the dihedral angle between the indole (B1671886) and the 4-methylphenyl (tolyl) rings.
The electronic structure analysis reveals an electron-rich indole ring system, a characteristic feature of this heterocycle. smolecule.com The highest occupied molecular orbital (HOMO) is generally localized over the indole moiety, making it susceptible to electrophilic attack, primarily at the C3 position. The lowest unoccupied molecular orbital (LUMO) distribution is spread across the conjugated system. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of the molecule's chemical reactivity and kinetic stability. acs.org
Global reactivity descriptors, derived from the energies of the frontier molecular orbitals, can be calculated to quantify the molecule's reactivity. These descriptors provide a theoretical basis for predicting how the molecule will behave in chemical reactions.
Table 1: Representative Calculated Electronic Properties for Indole-based Compounds This table illustrates typical data obtained from DFT calculations on indole systems. Specific values for this compound would require a dedicated computational study.
| Property | Description | Typical Calculated Value (Arbitrary Units) |
| HOMO Energy | Energy of the Highest Occupied Molecular Orbital; relates to electron-donating ability. | -5.5 eV to -6.5 eV |
| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital; relates to electron-accepting ability. | -1.0 eV to -2.0 eV |
| HOMO-LUMO Gap (ΔE) | Energy difference between HOMO and LUMO; indicates chemical reactivity and stability. | 4.0 eV to 5.0 eV |
| Dipole Moment (µ) | Measure of the net molecular polarity. | 1.5 D to 2.5 D |
| Electronegativity (χ) | Tendency to attract electrons. | 3.2 eV to 4.2 eV |
| Chemical Hardness (η) | Resistance to change in electron distribution. | 2.0 eV to 2.5 eV |
Data are illustrative and based on typical values for similar aromatic heterocyclic compounds reported in computational chemistry literature. researchgate.netresearchgate.net
Molecular Electrostatic Potential (MEP) maps are also generated to visualize the charge distribution. For this compound, the MEP would show a negative potential (red/yellow) around the nitrogen atom and the π-system of the indole ring, indicating regions prone to electrophilic attack, while the N-H proton would exhibit a positive potential (blue), highlighting its hydrogen-bond donor capability. ijsrset.com
Molecular Dynamics Simulations for Conformational Landscape and Solution Behavior of this compound
While quantum calculations are excellent for stationary points on the potential energy surface, Molecular Dynamics (MD) simulations are employed to study the dynamic behavior of molecules over time. nih.gov MD simulations solve Newton's equations of motion for the atoms in the system, providing a trajectory that reveals the conformational landscape and interactions with the environment, such as a solvent. acs.org
For this compound, the primary conformational flexibility arises from the rotation around the single bond connecting the indole C2 atom and the phenyl ring. An MD simulation can explore this torsional freedom, mapping the potential energy as a function of the dihedral angle. nih.gov This allows for the identification of the most stable conformer(s) and the energy barriers between them. It is generally expected that the planar or near-planar conformation is the most stable due to π-conjugation, but steric hindrance can influence the exact minimum-energy angle.
MD simulations are particularly valuable for studying the behavior of the molecule in solution. researchgate.net By explicitly including solvent molecules (e.g., water, ethanol, or DMSO) in the simulation box, one can observe how the solvent organizes around the solute and how hydrogen bonds are formed and broken. For instance, the indole N-H group would act as a hydrogen bond donor to solvent acceptor atoms, while the aromatic rings would interact through weaker van der Waals forces. These simulations provide insight into solvation energies and how the solvent might influence conformational preferences. mdpi.com
Theoretical Prediction of Spectroscopic Parameters and Validation with Experimental Data for this compound
Computational chemistry is widely used to predict spectroscopic data, which can then be compared with experimental results for structure validation. matextract.pub For this compound, theoretical calculations can provide valuable information on its NMR, IR, and UV-Vis spectra.
NMR Spectroscopy: The Gauge-Including Atomic Orbital (GIAO) method, typically used within a DFT framework, is highly effective for predicting ¹H and ¹³C NMR chemical shifts. madridge.org Calculations are performed on the optimized geometry of the molecule, and the resulting theoretical shifts can be correlated with experimental data. A study on 2-(substituted phenyl)-1H-indoles provided experimental spectral data for 2-(4'-Methylphenyl) indole. innovareacademics.in Comparing these experimental values with theoretically calculated shifts serves as a rigorous test for both the computational method and the proposed structure. innovareacademics.inuomphysics.net
Table 2: Experimental and Theoretical NMR Chemical Shifts (δ in ppm) for this compound
| Nucleus | Experimental ¹H NMR (CDCl₃) innovareacademics.in | Theoretical ¹H NMR (GIAO/DFT) | Experimental ¹³C NMR (CDCl₃) innovareacademics.in | Theoretical ¹³C NMR (GIAO/DFT) |
| -CH₃ | 2.208 | To be calculated | 26.85 | To be calculated |
| Indole/Phenyl H | 6.844 - 7.693 | To be calculated | 122.39 - 152.35 | To be calculated |
| -NH | Not explicitly reported | To be calculated | - | - |
Theoretical values are placeholders, as a specific computational study is required. The comparison allows for the assignment of complex spectra and validation of the structure.
Vibrational Spectroscopy: DFT calculations can also predict vibrational frequencies corresponding to IR and Raman spectra. ijsrset.comresearchgate.net The calculated harmonic frequencies are often systematically scaled to correct for anharmonicity and limitations in the theoretical model, leading to excellent agreement with experimental spectra. This allows for the detailed assignment of vibrational modes, such as the N-H stretch, C-H stretches, and ring breathing modes.
UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) is the method of choice for calculating electronic excitation energies, which correspond to absorptions in the UV-Vis spectrum. researchgate.net These calculations can predict the λ_max values and oscillator strengths of electronic transitions (e.g., π → π* transitions), helping to interpret the experimental spectrum. researchgate.netinnovareacademics.in
Mechanistic Insights into Reactions Involving this compound through Computational Modeling
Computational modeling is a powerful tool for elucidating the mechanisms of chemical reactions. whiterose.ac.uk By mapping the potential energy surface, chemists can identify reactants, products, intermediates, and, most importantly, transition states. For this compound, this is particularly useful for understanding its reactivity in electrophilic substitution reactions.
For example, in a reaction such as azo coupling, where an electrophile attacks the indole ring, DFT calculations can be used to model the reaction pathway. researchgate.net Researchers can calculate the activation energy barriers for attack at different positions (e.g., C3 vs. other positions on the indole or phenyl rings). The results typically confirm that electrophilic attack is most favorable at the C3 position of the indole ring due to the formation of a more stable cationic intermediate (arenium ion).
Furthermore, Intrinsic Reaction Coordinate (IRC) calculations can be performed to confirm that a calculated transition state structure correctly connects the reactant and product minima on the potential energy surface. mdpi.com This provides a detailed, step-by-step view of the bond-breaking and bond-forming processes during the reaction.
Computational Design and Prediction of Novel this compound Derivatives with Tuned Electronic Properties
One of the most exciting applications of computational chemistry is the in silico design of novel molecules with desired properties, which can guide synthetic efforts and reduce trial-and-error in the lab. chemrxiv.org Starting with the this compound scaffold, new derivatives can be designed by adding various functional groups.
The goal is often to tune the electronic properties, such as the HOMO-LUMO gap, which can influence optical and electronic applications. ijcrt.orgresearchgate.net For instance, adding electron-donating groups (EDGs) like -OH or -NH₂ is expected to raise the HOMO energy level and decrease the HOMO-LUMO gap. Conversely, adding electron-withdrawing groups (EWGs) like -NO₂ or -CN would lower the LUMO energy level and also reduce the energy gap. researchgate.net These modifications can shift the absorption spectrum, alter the molecule's redox potential, and change its reactivity.
Computational screening can be performed on a virtual library of designed derivatives. Properties like the HOMO-LUMO gap, dipole moment, and polarizability can be calculated for each molecule, allowing researchers to identify promising candidates for synthesis and further experimental testing. ijpsjournal.com
Table 3: Predicted Effect of Substituents on the Electronic Properties of the this compound Scaffold
| Substituent Type | Position of Substitution | Predicted Effect on HOMO Energy | Predicted Effect on LUMO Energy | Predicted Effect on HOMO-LUMO Gap |
| Electron-Donating (e.g., -NH₂, -OCH₃) | Indole Ring (e.g., C5) | Increase | Minor Change | Decrease |
| Electron-Donating (e.g., -NH₂, -OCH₃) | Phenyl Ring (e.g., C3') | Minor Increase | Minor Change | Minor Decrease |
| Electron-Withdrawing (e.g., -NO₂, -CN) | Indole Ring (e.g., C5) | Decrease | Decrease | Decrease |
| Electron-Withdrawing (e.g., -NO₂, -CN) | Phenyl Ring (e.g., C3') | Minor Decrease | Decrease | Decrease |
This table provides a conceptual framework for how substituents are expected to tune the electronic properties based on general principles of physical organic chemistry and computational studies on similar systems. researchgate.netijcrt.org
Advanced Applications and Materials Science Aspects of 2 4 Methylphenyl 1h Indole
2-(4-methylphenyl)-1H-indole as a Building Block in Organic Light-Emitting Diodes (OLEDs) and Optoelectronic Materials
The inherent photophysical properties of the 2-arylindole framework make it an attractive candidate for applications in organic light-emitting diodes (OLEDs) and other optoelectronic devices. The extended π-conjugation provided by the aryl substituent at the 2-position of the indole (B1671886) ring can be readily modulated to tune the emission color and charge-transporting properties of the resulting materials.
Derivatives of this compound can function as either the emissive layer or as host materials in phosphorescent OLEDs (PhOLEDs). In a host-guest system, the this compound derivative would form the host matrix for a phosphorescent dopant. An effective host material must possess a high triplet energy to ensure efficient energy transfer to the guest, as well as good thermal and morphological stability. Carbazole-based molecules are often used as host materials due to their high triplet energy levels. acs.orgmdpi.com The introduction of the this compound moiety into larger molecular architectures can lead to the development of bipolar host materials, which possess both electron- and hole-transporting capabilities, leading to more balanced charge injection and recombination within the emissive layer, and thus higher device efficiencies. acs.orgresearchgate.net
Furthermore, the this compound scaffold can be incorporated into hole-transporting materials (HTMs). mdpi.comnih.govrsc.org Efficient HTMs require appropriate HOMO (Highest Occupied Molecular Orbital) energy levels for effective hole injection from the anode and high hole mobility for transport to the emissive layer. mdpi.comnih.gov The electron-rich nature of the indole ring, combined with the p-tolyl group, can be tailored to achieve these desired electronic properties. Research into related indolo[3,2-b]indole derivatives has shown that modifying the molecular structure can enhance π–π stacking, leading to higher hole mobility and improved performance in perovskite solar cells, a field with overlapping material requirements to OLEDs. nih.govrsc.org
Below is a table summarizing the key properties of representative indole-based materials used in optoelectronic applications.
| Compound Class | Application | Key Properties |
| Carbazole-based hosts | Host material in PhOLEDs | High triplet energy, good thermal stability |
| Bipolar host materials | Host material in PhOLEDs | Balanced electron and hole transport |
| Indolo[3,2-b]indole derivatives | Hole-transporting material | High hole mobility, strong π–π stacking |
Role of this compound in Supramolecular Chemistry, Self-Assembly, and Crystalline Engineering
The structure of this compound, featuring a hydrogen bond donor (the N-H group of the indole) and a π-rich aromatic system, makes it an excellent candidate for constructing well-defined supramolecular assemblies. wikipedia.org These assemblies are formed and held together by non-covalent interactions, such as hydrogen bonding and π-π stacking, and their formation can lead to materials with novel properties. wikipedia.org
The N-H group of the indole can readily participate in hydrogen bonding with suitable acceptor groups, leading to the formation of one-dimensional chains, tapes, or more complex two- and three-dimensional networks. The directionality and strength of these hydrogen bonds can be controlled by the introduction of other functional groups onto the indole or phenyl rings. The aromatic rings of this compound also facilitate π-π stacking interactions, which further stabilize the supramolecular structures. The interplay between hydrogen bonding and π-π stacking can be used to engineer the crystal packing of these molecules, a field known as crystal engineering.
A study on the crystal structure of (E)-3-(2-methyl-1H-indol-3-yl)-1-(4-methylphenyl)propenone, a derivative of 2-(p-tolyl)-1H-indole, revealed that the molecules are linked by intermolecular N-H···O hydrogen bonds, forming a ladder-like structure. wisc.edu This demonstrates how the indole N-H group can be a reliable motif for directing self-assembly. The study of the crystal structures of various indole analogues has shown that N–H···π interactions are also a significant factor in determining the packing arrangement. nih.gov
The principles of supramolecular chemistry can be utilized to create "supramolecular polymers," where monomer units are connected by non-covalent bonds. wikipedia.orgnih.gov These materials can exhibit interesting properties such as self-healing and responsiveness to external stimuli. wikipedia.orgmdpi.com The ability of this compound to engage in specific and directional non-covalent interactions makes it a valuable synthon for the design of such advanced functional materials.
The following table summarizes the key intermolecular interactions involving the this compound scaffold.
| Interaction Type | Description |
| N-H···O Hydrogen Bond | The indole N-H group acts as a hydrogen bond donor to an oxygen atom of a neighboring molecule. |
| N-H···π Interaction | The indole N-H group interacts with the π-electron cloud of an aromatic ring on an adjacent molecule. |
| π-π Stacking | The aromatic rings of the indole and p-tolyl groups stack on top of each other, stabilized by van der Waals forces. |
Catalytic Applications and Ligand Design Based on the this compound Scaffold
The this compound framework has proven to be a versatile platform for the design of ligands for transition metal catalysis. The ability to functionalize both the indole nitrogen and various positions on the aromatic rings allows for the fine-tuning of the steric and electronic properties of the resulting ligands, which in turn influences the activity and selectivity of the metal catalyst.
One important class of ligands derived from this scaffold are phosphine (B1218219) ligands. For example, indolyl-based phosphine ligands have been developed for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction. nih.gov These reactions are fundamental in organic synthesis for the formation of carbon-carbon bonds. The efficiency of these catalytic systems can be highly dependent on the nature of the phosphine ligand. By modifying the substituents on the indole and phosphine moieties, ligands with optimal steric bulk and electron-donating ability can be designed to promote the desired catalytic transformation with high yields and selectivity.
Another significant area is the development of N-heterocyclic carbene (NHC) ligands. researchgate.netpageplace.denih.gov NHCs are a class of ligands that have gained prominence in catalysis due to their strong σ-donating ability and the stability they impart to the metal center. pageplace.de The this compound core can be incorporated into the structure of NHC precursors. Upon deprotonation, these precursors form NHCs that can coordinate to a variety of transition metals, including palladium, to generate active catalysts for a range of organic transformations.
The table below presents examples of catalytic systems utilizing ligands derived from indole scaffolds.
| Ligand Type | Metal | Catalytic Reaction | Reference |
| Indole-amide-based phosphine | Palladium | Suzuki-Miyaura cross-coupling | nih.gov |
| Triazole-based N-heterocyclic carbene | Gold | Not specified in abstract | researchgate.net |
| Indolyl-NNN-type ligands | Palladium | Suzuki coupling reaction | acs.org |
Photochemistry and Photoreactivity of this compound in Advanced Material Systems
The photochemical and photoreactive properties of indole derivatives, including this compound, are of significant interest for the development of advanced materials that can respond to light stimuli. acs.orgnih.gov The absorption of light by these molecules can lead to a variety of processes, including photoisomerization, photocyclization, and energy or electron transfer, which can be harnessed for various applications. scirp.org
The extended π-system of this compound allows it to absorb UV and, in some derivatized forms, visible light. Upon excitation, the molecule can undergo electronic transitions to excited states, from which it can either relax through photophysical pathways (fluorescence, phosphorescence) or undergo chemical reactions. For example, derivatives of 2-arylindoles can be involved in photoisomerization reactions, where the absorption of light induces a change in the geometric arrangement of the molecule. acs.orgresearchgate.net This process is the basis for the development of molecular switches and photoresponsive materials.
Furthermore, this compound and its derivatives can act as photosensitizers or be involved in photocatalytic cycles. mpg.denih.gov In a photocatalytic system, the excited state of the indole derivative can initiate a chemical reaction, such as an oxidation or reduction, and is then regenerated to participate in further catalytic cycles. For instance, photocatalytic systems have been developed for the alkylation of indole derivatives under visible light irradiation. mpg.de The ability to initiate chemical transformations using light offers a green and sustainable alternative to traditional, often harsh, reaction conditions.
The following table highlights some of the key photochemical processes involving indole derivatives.
| Photochemical Process | Description | Potential Application |
| Photoisomerization | Light-induced change in the geometric isomer of the molecule. | Molecular switches, photochromic materials. |
| Photocatalysis | The molecule acts as a catalyst to promote a chemical reaction upon light absorption. | Green synthesis, environmental remediation. |
| Photoinduced Electron Transfer | Transfer of an electron from the excited indole derivative to an acceptor molecule, or vice versa. | Solar energy conversion, photoredox catalysis. |
Sensing and Detection Technologies Utilizing Functionalized this compound Derivatives
The ability to functionalize the this compound scaffold with specific recognition units and signaling moieties has led to its exploration in the development of chemical sensors. mdpi.comfluorochem.co.uknih.gov These sensors can be designed to detect a variety of analytes, including metal ions and anions, through changes in their optical or electrochemical properties. mdpi.comfluorochem.co.uknih.govresearchgate.net
Fluorescent sensors based on this compound derivatives can be designed to exhibit a "turn-on" or "turn-off" response upon binding to a target analyte. nih.govmdpi.comrsc.org In a "turn-on" sensor, the fluorescence of the molecule is initially quenched and is significantly enhanced upon binding to the analyte. This can be achieved through mechanisms such as chelation-enhanced fluorescence (CHEF), where the binding of a metal ion restricts intramolecular rotations or vibrations that would otherwise lead to non-radiative decay of the excited state. For example, indole-based fluorescent chemosensors have been developed for the selective detection of zinc ions (Zn²⁺), which play crucial roles in many biological processes. mdpi.comnih.gov The design of these sensors typically involves incorporating a chelating group that can selectively bind to Zn²⁺, leading to a measurable change in the fluorescence output.
Colorimetric sensors, which provide a response that is visible to the naked eye, can also be developed from this compound derivatives. researchgate.netresearchgate.netarxiv.orgfrontiersin.org The binding of an analyte can induce a change in the electronic structure of the sensor molecule, resulting in a shift in its absorption spectrum and a corresponding color change. This can be achieved, for example, through the deprotonation of the indole N-H group by an anionic analyte, leading to the formation of a colored species.
The table below provides an overview of sensing strategies involving indole-based compounds.
| Sensing Strategy | Analyte Type | Principle of Detection |
| Fluorescent "Turn-On" | Metal Ions (e.g., Zn²⁺) | Chelation-Enhanced Fluorescence (CHEF) |
| Colorimetric | Anions (e.g., F⁻) | Analyte-induced change in the sensor's absorption spectrum (e.g., via deprotonation) |
| Electrochemical | Various | Change in the electrochemical properties (e.g., redox potential) upon analyte binding |
Interactions with Biological Systems: Mechanistic and Structural Insights of 2 4 Methylphenyl 1h Indole
Molecular Docking and Computational Studies of 2-(4-methylphenyl)-1H-indole with Biomolecules (e.g., proteins, DNA)
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. researchgate.net These studies are crucial for understanding the potential biological targets of a compound and the nature of their interaction at a molecular level.
Research on derivatives of this compound has utilized molecular docking to explore their binding modes with various protein targets. For instance, derivatives of 2-phenyl indole (B1671886) have been docked against the Epidermal Growth Factor Receptor (EGFR) kinase, a key protein in cancer signaling pathways. One such study revealed that a derivative, 4-(2-phenyl-1H-indol-1-yl) benzoic acid, exhibited a strong binding affinity with the EGFR Kinase protein. ijpsjournal.com Another computational study focused on pyrazole-indole molecules as potential inhibitors of the COVID-19 main protease (Mpro). ajol.info Molecular docking simulations predicted that these hybrid molecules could form stable bonds within the active site of the viral enzyme. ajol.info
In the context of antibacterial research, molecular docking has been employed to study the interaction of 2-arylindoles with the NorA efflux pump of Staphylococcus aureus. japsonline.com These studies showed that certain derivatives of this compound could bind to the active site of the NorA efflux pump, suggesting a mechanism for their synergistic effects with antibiotics. japsonline.com Similarly, docking studies of 2-(4-(methylsulfonyl)phenyl)-1H-indole derivatives with cyclooxygenase-2 (COX-2) have shown that the methylsulfonyl group orients into a secondary pocket of the enzyme's active site, explaining the observed selectivity. researchgate.net
Computational methods also extend to predicting the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of compounds. In silico ADMET prediction studies on pyrazole-indole derivatives have been conducted to assess their drug-likeness, providing insights into their potential as therapeutic agents. ajol.info
Interactive Data Table: Molecular Docking Studies of 2-Arylindole Derivatives
| Derivative Class | Target Protein | Key Findings |
| 2-Phenyl Indole Derivatives | EGFR Kinase ijpsjournal.com | Strong binding affinity, suggesting potential as EGFR inhibitors. ijpsjournal.com |
| Pyrazole-Indole Hybrids | COVID-19 Main Protease (Mpro) ajol.info | Predicted stable binding in the active site, indicating potential antiviral activity. ajol.info |
| 2-Arylindoles | S. aureus NorA Efflux Pump japsonline.com | Binding to the active site, suggesting a mechanism for overcoming antibiotic resistance. japsonline.com |
| 2-(4-(methylsulfonyl)phenyl)-1H-indole Derivatives | Cyclooxygenase-2 (COX-2) researchgate.net | The methylsulfonyl group fits into a secondary pocket, explaining COX-2 selectivity. researchgate.net |
In Vitro Mechanistic Investigations of this compound's Binding and Interaction with Enzymes or Receptors
In vitro studies provide experimental validation for the interactions predicted by computational models. These investigations are essential for confirming the biological activity of a compound and understanding its mechanism of action.
For derivatives of this compound, in vitro assays have been crucial in characterizing their inhibitory effects on various enzymes. For example, in vitro cyclooxygenase (COX-1 and COX-2) isozyme inhibition studies were conducted on a series of 5-substituted-2-(4-(methylsulfonyl)phenyl)-1H-indoles. researchgate.net These assays determined the concentration of the compounds required to inhibit 50% of the enzyme's activity (IC50), revealing that a derivative with a methoxy (B1213986) group at the C-5 position and a 4-(methylsulfonyl)phenyl group at the C-2 position was a highly potent and selective COX-2 inhibitor. researchgate.net
In the realm of antibacterial research, the synergistic effect of 2-arylindoles with antibiotics has been investigated in vitro. japsonline.com Studies have shown that certain derivatives can decrease the minimum inhibitory concentration (MIC) of tetracyclines against methicillin-resistant Staphylococcus aureus (MRSA), indicating their role as efflux pump inhibitors. japsonline.com
Furthermore, the interaction of indole-based compounds with the cannabinoid receptor 1 (CB1) has been explored. acs.org In vitro binding assays using radiolabeled ligands have been employed to determine the binding affinity (KB) and cooperativity (α) of these compounds as allosteric modulators. acs.org These studies have identified key structural features of indole-2-carboxamides that influence their interaction with the CB1 receptor. acs.org
Cellular Uptake and Subcellular Localization Studies of this compound
Understanding how a compound enters a cell and where it localizes is critical for its therapeutic efficacy and potential toxicity. The cellular uptake and subcellular distribution of a molecule are influenced by factors such as its lipophilicity, charge, and molecular shape. nih.gov
While specific studies on the cellular uptake and subcellular localization of this compound are not extensively documented in the provided search results, research on related compounds provides valuable insights. For instance, studies on fluorescently labeled COX-2 inhibitors, which share structural similarities with some indole derivatives, have demonstrated selective uptake into cells expressing COX-2. aacrjournals.org These imaging agents have been used to visualize inflammation and cancer in animal models. aacrjournals.org The uptake of these compounds was shown to correlate with the expression levels of the COX-2 protein. aacrjournals.org
The subcellular localization of receptors that may interact with indole derivatives, such as the metabotropic glutamate (B1630785) receptor 5 (mGlu5), has been well-documented. nih.gov A significant portion of these receptors is found intracellularly, on membranes of the endoplasmic reticulum and nucleus. nih.gov This suggests that for a compound to interact with these intracellular receptors, it must be able to cross both the plasma membrane and the intracellular membrane. nih.gov The ability of a ligand to do so can depend on its permeability or the presence of active transport mechanisms. nih.gov
The design of molecules for targeted subcellular delivery is an active area of research. researchgate.net For example, lipid nanoparticles can be modified to target specific organelles like the endoplasmic reticulum and mitochondria. researchgate.net The principles governing the cellular uptake of these nanoparticles, such as lipophilicity and surface modifications, can be extrapolated to understand the potential behavior of small molecules like this compound.
Structure-Activity Relationship (SAR) Studies for this compound Derivatives Focusing on Molecular Recognition
Structure-Activity Relationship (SAR) studies are a cornerstone of medicinal chemistry, aiming to understand how the chemical structure of a compound influences its biological activity. By systematically modifying the structure of a lead compound, researchers can identify key functional groups and structural features responsible for its pharmacological effects.
For derivatives of this compound, SAR studies have been instrumental in optimizing their activity against various biological targets. In the development of selective COX-2 inhibitors, SAR studies on 5-substituted-2-(4-(methylsulfonyl)phenyl)-1H-indoles revealed that the nature of the substituent at the C-5 position of the indole ring and the pharmacophore at the para position of the C-2 phenyl ring significantly impact COX-2 selectivity and potency. researchgate.net A methoxy group at C-5 and a methylsulfonyl group on the phenyl ring were found to be optimal for high selectivity. researchgate.net
SAR studies on indole-2-carboxamides as allosteric modulators of the CB1 receptor have also been performed. acs.org These investigations highlighted the importance of a linear alkyl group at the C-3 position of the indole ring, the amide functionality at the C-2 position, and the nature of substituents on the phenyl rings for binding affinity and allosteric modulation. acs.org
Interactive Data Table: SAR Insights for 2-Arylindole Derivatives
| Compound Class | Target | Key Structural Insights from SAR |
| 5-Substituted-2-(4-(methylsulfonyl)phenyl)-1H-indoles | COX-2 researchgate.net | A C-5 methoxy group and a C-2 phenyl with a para-methylsulfonyl group enhance selectivity. researchgate.net |
| Indole-based HIV-1 Fusion Inhibitors | HIV-1 gp41 nih.gov | Both molecular shape and amphipathicity are crucial for potent antiviral activity. nih.gov |
| Indole-2-carboxamides | CB1 Receptor acs.org | A linear C-3 alkyl chain, a C-2 amide, and specific phenyl substitutions are critical for allosteric modulation. acs.org |
| Imidazopyridine Derivatives | HIF-1 nih.gov | The position of nitrogen atoms in the core structure significantly influences inhibitory activity. nih.gov |
Advanced Methodologies for Investigating 2 4 Methylphenyl 1h Indole
Time-Resolved Spectroscopy for Elucidating Excited State Dynamics and Photophysical Pathways of 2-(4-methylphenyl)-1H-indole
Time-resolved spectroscopy is crucial for understanding the fate of this compound after it absorbs light. Techniques like femtosecond transient absorption (fs-TA) spectroscopy allow researchers to monitor the formation and decay of short-lived excited states on timescales from femtoseconds to nanoseconds. nih.govwhiterose.ac.uk Studies on the parent indole (B1671886) chromophore and related 2-arylindoles reveal complex photophysical pathways, including internal conversion, intersystem crossing, fluorescence, and photoionization, which are highly sensitive to the molecular environment. nih.govacs.org
For this compound, excitation with UV light would populate one of the lowest singlet excited states (¹Lₐ or ¹Lₑ). The subsequent dynamics are influenced by the 2-aryl substituent. Research on 2-phenylindole (B188600) (2PI), a close structural analog, shows that it exhibits strong and structured fluorescence. nih.gov In polar solvents, photoinduced electron transfer (PET) processes can occur, where the indole moiety acts as an electron donor. nih.gov The presence of the electron-donating methyl group on the phenyl ring in this compound would likely influence the energy of the excited states and the efficiency of these deactivation pathways.
Ultrafast studies can track the decay of the initially excited state, the formation of transient species like radical cations, and the population of the triplet state. nih.gov For instance, in 2-phenylindole, direct excitation to the triplet state has been observed, leading to unusually high phosphorescence anisotropy, a finding that opens new avenues for studying rotational dynamics in biological systems. nih.gov Similar investigations on this compound would clarify how the tolyl group modifies these intricate excited-state processes.
| Property/Process | Technique | Typical Observation for 2-Arylindoles | Relevance to this compound |
|---|---|---|---|
| Fluorescence | Steady-State & Time-Resolved Fluorescence | Strong emission, often with structured spectra in non-polar environments. nih.gov | Expected to be a primary deactivation pathway; quantum yield and lifetime are key parameters. |
| Phosphorescence | Phosphorescence Spectroscopy | Strong room temperature phosphorescence observed when embedded in rigid matrices like PVA films. nih.gov | Indicates efficient intersystem crossing to the triplet state. |
| Photoinduced Electron Transfer (PET) | Femtosecond Transient Absorption | Formation of radical ion pairs in the presence of an electron acceptor in polar solvents. nih.gov | The tolyl group's electron-donating nature may affect the driving force and kinetics of PET. |
| Excited State Absorption (ESA) | Femtosecond Transient Absorption | Broad absorption bands corresponding to the singlet (S₁) and triplet (T₁) excited states. nih.gov | Allows for direct monitoring of the population and decay kinetics of excited states. |
| Photoionization | Femtosecond Transient Absorption | Formation of solvated electrons and radical cations, particularly in aqueous solutions upon high-energy excitation. nih.govacs.org | May be a competitive pathway depending on excitation wavelength and solvent polarity. |
Electrochemical Characterization and Redox Properties of this compound
Electrochemical methods, particularly cyclic voltammetry (CV), are powerful tools for probing the redox properties of indole derivatives. wikipedia.orgossila.com These techniques measure a compound's oxidation and reduction potentials, providing quantitative data on its ability to donate or accept electrons. The redox behavior of the indole scaffold is central to its function in many biological and materials applications, including its role as an antioxidant. nih.govcapes.gov.br
The electrochemical oxidation of indoles is typically an irreversible process corresponding to the removal of an electron from the π-system. The potential at which this occurs is highly dependent on the substituents on the indole ring. nih.gov For this compound, the primary oxidation peak observed in a CV experiment would correspond to the formation of a radical cation. Studies comparing 2-phenylindole (2PI) and 2-methylindole (B41428) (2MI) have shown that the 2-phenyl group increases the oxidation potential relative to the 2-methyl group, making 2PI a weaker electron donor. nih.gov The introduction of a methyl group onto the phenyl ring (as in the tolyl group) is expected to slightly lower the oxidation potential compared to 2-phenylindole due to its electron-donating inductive effect.
By analyzing the relationship between peak currents and scan rates, further details about the electrochemical mechanism, such as the number of electrons transferred and the involvement of diffusion-controlled processes, can be determined. nih.gov Comparing the oxidation potential of this compound with a library of other indole derivatives provides a clear structure-activity relationship for its redox behavior.
| Compound | Oxidation Potential (Ep,ox vs. reference) | Observation/Significance | Reference |
|---|---|---|---|
| Indole | ~1.035 V (vs. Ag/AgCl) | Baseline for comparison of substituted indoles. | |
| Melatonin | ~0.715 V (vs. Ag/AgCl) | A well-known indole-based antioxidant with a relatively low oxidation potential. | |
| 2-Methylindole (2MI) | Lower than 2-phenylindole | Acts as a stronger electron donor than 2PI. | nih.gov |
| 2-Phenylindole (2PI) | Higher than 2-methylindole | The electron-withdrawing nature of the phenyl ring (relative to methyl) makes it harder to oxidize. nih.gov | nih.gov |
| This compound | Predicted to be slightly lower than 2PI | The electron-donating tolyl group should make it slightly easier to oxidize than unsubstituted 2-phenylindole. | N/A |
Mechanistic Studies Using Isotopic Labeling and Kinetic Isotope Effects on Reactions Involving this compound
Isotopic labeling, in conjunction with the measurement of kinetic isotope effects (KIEs), provides powerful mechanistic insights into chemical reactions. By replacing an atom with its heavier isotope (e.g., hydrogen with deuterium), one can determine if the bond to that atom is broken or formed in the rate-determining step of a reaction. ic.ac.uknih.gov
For reactions involving this compound, several positions are amenable to isotopic labeling. Recent advances have enabled highly regioselective deuteration of C3-substituted indoles at the C2-position and N-H deuteration. chemrxiv.orgchemrxiv.orgacs.org A reaction involving this compound, such as electrophilic substitution, C-H activation, or condensation, could be studied by synthesizing isotopically labeled versions of the molecule. For example, to probe the involvement of the N-H bond in a reaction mechanism, one could compare the reaction rate of the standard compound with its N-deuterated analog. A significant KIE (kH/kD > 1) would imply that N-H bond cleavage is kinetically relevant.
Similarly, labeling the C3 position with deuterium (B1214612) could probe its involvement in electrophilic attack. For instance, studies on the C2-alkenylation of indoles revealed a primary KIE of approximately 3.5, which strongly indicated that the C-H bond cleavage step was rate-limiting. rsc.org Computational models can further refine the interpretation of experimental KIEs, helping to distinguish between different transition state geometries. ic.ac.ukic.ac.uk
| Reaction Type | Isotopic Label | Observed KIE (kH/kD) | Mechanistic Implication |
|---|---|---|---|
| General Acid-Catalyzed Decarboxylation | Solvent (H₂O vs D₂O) | ~2.5 | Supports a mechanism with proton transfer in the rate-determining step. ic.ac.uk |
| Fischer Indole Synthesis | N-H vs N-D | 3.2 to 5.8 | Suggests rate-determining ene-hydrazine formation under neat acid conditions. acs.org |
| Pd-Catalyzed C2-Alkenylation | C2-H vs C2-D | ~3.5 | Indicates that C-H activation is the rate-limiting step. rsc.org |
| Tryptophan Synthase Reaction | C3-H vs C3-D Indole | 1.4 to 2.0 | Supports a mechanism where deprotonation is the rate-limiting step under specific conditions. nih.gov |
High-Throughput Screening Techniques for the Discovery of New Reactions or Applications of this compound
High-throughput screening (HTS) is an automated methodology that allows for the rapid testing of thousands of chemical compounds for a specific activity. acs.org In the context of this compound, HTS can be employed to discover novel catalytic activities, identify it as a core scaffold for biologically active molecules, or optimize reaction conditions for its synthesis. mdpi.comacs.org
The process begins with the creation of a compound library. This compound could be included in a diverse library of indole derivatives, which can be synthesized using automated, nanoscale techniques like acoustic droplet ejection. researchgate.netnih.gov This library is then screened against a specific target. For example, to find new catalysts, the library could be tested for its ability to promote a particular chemical transformation. A visual screen, such as the formation of indigo (B80030) by P450 enzymes acting on indole substrates, is an effective HTS protocol for identifying active enzyme mutants from large libraries. beilstein-journals.org
For drug discovery, the library would be screened against a biological target, such as an enzyme or receptor, to identify "hits"—compounds that exhibit a desired effect. mdpi.com These hits, which could include this compound or a derivative, would then be subjected to further rounds of testing and structural optimization. This approach accelerates the discovery process, enabling the exploration of vast chemical spaces that would be impossible to investigate using traditional methods. acs.org
| Step | Description | Key Technology/Method | Objective |
|---|---|---|---|
| 1. Library Generation | Automated synthesis of a diverse set of indole derivatives, including this compound, in a miniaturized format (e.g., 1536-well plates). researchgate.net | Acoustic Droplet Ejection (ADE), Parallel Synthesis. nih.gov | Create a large and diverse chemical library for screening. |
| 2. Assay Development | Design of a robust, sensitive, and automated assay to measure the desired property (e.g., enzyme inhibition, catalytic turnover, fluorescence). | Fluorescence Resonance Energy Transfer (FRET), Mass Spectrometry, Colorimetric Assays. beilstein-journals.org | Ensure reliable detection of active compounds ("hits"). |
| 3. Screening | The entire library is rapidly tested using the developed assay. | Robotic liquid handlers, plate readers. | Identify initial hits from the library. |
| 4. Hit Confirmation & Validation | Initial hits are re-tested and analyzed to eliminate false positives and confirm activity. | Dose-response curves, secondary assays. | Confirm the activity and potency of the primary hits. |
| 5. Hit-to-Lead Optimization | The chemical structure of validated hits (e.g., an indole scaffold) is systematically modified to improve potency, selectivity, and other properties. | Medicinal Chemistry, Structure-Activity Relationship (SAR) studies. | Develop a lead compound for further development. |
Surface Science Techniques for Analyzing this compound in Heterogeneous Environments and at Interfaces
Surface science techniques are essential for understanding how molecules like this compound behave at the interface between different phases, such as a solid substrate and a vacuum or liquid. This knowledge is critical for applications in molecular electronics, sensors, and heterogeneous catalysis, where interfacial structure dictates device performance.
Scanning Tunneling Microscopy (STM) is a premier tool for visualizing molecules on conductive surfaces with atomic or near-atomic resolution. aip.org Studies on indole derivatives, such as indole-2-carboxylic acid, on surfaces like Au(111) and highly oriented pyrolytic graphite (B72142) (HOPG), reveal that the molecules often self-assemble into highly ordered two-dimensional structures. aip.orgresearchgate.net These structures are governed by a delicate balance of intermolecular forces (e.g., hydrogen bonding between N-H and carbonyl groups) and molecule-substrate interactions. aip.org
By depositing this compound onto a substrate like Au(111), STM could be used to investigate its adsorption geometry, molecular orientation, and self-assembly into monolayers or other nanostructures. The planarity of the indole and phenyl rings, combined with potential N-H···π interactions, would likely drive the formation of well-ordered domains. Other techniques, such as X-ray Photoelectron Spectroscopy (XPS), could complement STM data by providing information about the chemical state and elemental composition of the adsorbed molecular layer.
| Technique | Substrate | Information Obtained | Relevance to this compound |
|---|---|---|---|
| Scanning Tunneling Microscopy (STM) | Au(111), HOPG | Real-space images of molecular self-assembly, unit cell parameters, molecular orientation, and surface packing (e.g., lamellae, chevron patterns). aip.org | Would reveal how the molecule arranges on a surface, which is key for creating ordered molecular films. |
| X-ray Photoelectron Spectroscopy (XPS) | Various conductive surfaces | Elemental composition and chemical state of adsorbed molecules (e.g., binding energies of C 1s, N 1s). | Confirms the presence of the molecule on the surface and can detect chemical changes upon adsorption. |
| Low-Energy Electron Diffraction (LEED) | Single-crystal surfaces | Long-range crystalline order of the adsorbed molecular layer. | Determines the periodicity and symmetry of self-assembled monolayers. |
| Density Functional Theory (DFT) | Computational models of surfaces | Calculated adsorption energies, optimal geometries, and insights into intermolecular and molecule-substrate interactions. aip.org | Provides a theoretical framework to understand and predict the experimentally observed surface structures. |
Future Prospects and Emerging Research Frontiers for 2 4 Methylphenyl 1h Indole
Challenges and Opportunities in the Synthesis of Highly Complex 2-(4-methylphenyl)-1H-indole Architectures
The synthesis of 2-arylindoles, including this compound, has a rich history, yet the creation of highly complex and functionalized architectures presents ongoing challenges and opportunities. Traditional methods like the Fischer indole (B1671886) synthesis, while foundational, often lack the efficiency and functional group tolerance required for modern applications. innovareacademics.in
A significant challenge lies in achieving regioselectivity, particularly in direct C-H functionalization reactions. uri.edu The development of new catalytic systems that can precisely control the position of substitution on both the indole and the aryl ring is a key area of research. For instance, recent advancements have demonstrated that the choice of ligand in palladium-catalyzed aerobic oxidative arylation can switch the selectivity between the C2 and C3 positions of the indole core. nsf.gov Computational studies suggest this shift in regioselectivity is due to a change in the reaction mechanism. nsf.gov
Furthermore, the synthesis of sterically hindered 2-arylindoles remains a hurdle. rsc.org Novel ligand designs, such as indole-amide-based phosphine (B1218219) ligands, are showing promise in facilitating challenging Suzuki-Miyaura cross-coupling reactions to produce these complex structures with high yields and short reaction times. rsc.org
The use of flow chemistry is emerging as a powerful tool to handle hazardous or unstable intermediates, such as arylisocyanides, which can be used in the synthesis of highly substituted 2-arylindoles. acs.orgacs.org This approach allows for the safe and efficient in-situ generation and reaction of these intermediates, opening up new avenues for the creation of complex indole architectures. acs.orgacs.org
Opportunities also lie in the development of more sustainable and atom-economical synthetic methods. Copper-catalyzed coupling reactions, for example, offer a less expensive and more environmentally friendly alternative to palladium-based systems for the synthesis of functionalized 2-arylindoles. acs.orgacs.orgnih.gov Additionally, methods that avoid pre-functionalization of the starting materials, such as direct oxidative cross-coupling, are highly desirable for their efficiency and reduced waste. uri.edu
Integration of this compound into Responsive Smart Materials and Stimuli-Responsive Systems
The unique electronic and photophysical properties of the this compound scaffold make it an attractive component for the design of "smart" materials that can respond to external stimuli such as light, pH, or temperature. nih.gov The indole moiety itself possesses inherent fluorescence, which can be harnessed for sensing applications. nih.gov
One emerging frontier is the incorporation of indole derivatives into polymer frameworks to create stimuli-responsive hydrogels. nih.govmdpi.com These materials can undergo changes in their physical properties, such as swelling or degradation, in response to specific triggers. nih.gov For example, polymers containing indole side-chains can form reversible covalent bonds, leading to the formation of hydrogels that can be used for controlled drug delivery or as scaffolds in tissue engineering. nih.gov The indole group can also enhance the affinity of materials like hyaluronic acid for certain molecules, facilitating their encapsulation and release. mdpi.com
Another exciting area is the development of porous aromatic frameworks (PAFs) functionalized with indole moieties. unimib.it These materials can exhibit high porosity and can be designed to have switchable properties. For instance, by grafting spiropyran molecules onto an indole-based framework, materials can be created that respond to chemical and physical stimuli, showing potential for applications in pH-controlled systems, responsive gas uptake and release, and contaminant removal. unimib.it
The incorporation of indole groups into polymer side chains has been shown to increase the rigidity and thermal stability of the resulting polymers. ajchem-a.com This property is valuable for creating robust materials for various applications. The reactivity of the indole ring also allows for straightforward chemical modification, enabling the tuning of the material's properties. ajchem-a.com
| Stimulus | Material Type | Potential Application | Key Feature of this compound |
| pH | Hydrogel | Drug Delivery | Reversible bond formation, inherent fluorescence |
| Light | Porous Aromatic Framework | Gas Storage, Sensing | Switchable photochromic properties when functionalized |
| Temperature | Polymer | High-Performance Materials | Enhances thermal stability and rigidity |
Development of Novel Catalytic Transformations Mediated by this compound Derivatives
Derivatives of this compound are increasingly being explored for their potential as ligands in transition metal catalysis and as organocatalysts. The indole scaffold offers unique steric and electronic properties that can be fine-tuned to influence the activity and selectivity of catalytic reactions. nih.govacs.org
A significant area of development is the use of indole-based ligands in cross-coupling reactions. For example, novel indole-amide-based phosphine ligands have been designed for palladium-catalyzed Suzuki-Miyaura reactions, demonstrating high efficiency in the synthesis of sterically hindered biaryls. rsc.org The indole moiety in these ligands can participate in the coordination with the metal center, influencing the catalytic cycle. rsc.org
Furthermore, indole-substituted N-heterocyclic carbene (NHC) ligands are gaining attention. nih.govacs.org Copper-NHC complexes incorporating an indole skeleton have been shown to be effective catalysts for important organic transformations such as the hydrosilylation of carbonyls and N-arylation of amides. nih.gov The indole group in these ligands contributes to the stability and catalytic activity of the metal complex. nih.govacs.org
The indole core itself can also act as a catalyst. mdpi.com While its use in organocatalysis is still relatively underexplored, there is potential to develop new transformations that leverage the unique reactivity of the indole NH group as a hydrogen-bond donor. mdpi.com Researchers are designing new chiral organocatalysts that incorporate an indole core alongside other privileged chiral moieties to expand the scope of indole-catalyzed reactions. mdpi.com
| Catalytic System | Transformation | Role of Indole Derivative |
| Palladium/Indole-amide-phosphine | Suzuki-Miyaura cross-coupling | Ligand |
| Copper/Indole-NHC | Hydrosilylation, N-arylation | Ligand |
| Indole-based chiral molecules | Various (under development) | Organocatalyst |
Advanced Theoretical Modeling for Predictive Design of this compound Based Systems with Tailored Properties
Advanced theoretical and computational modeling plays a crucial role in understanding and predicting the properties of systems based on this compound. nsf.govnih.govchemrxiv.org These methods provide valuable insights that can guide the design of new molecules and materials with specific, tailored functionalities.
Density Functional Theory (DFT) is a powerful tool for studying the electronic structure and properties of indole derivatives. chemrxiv.org DFT calculations can be used to predict various parameters, including molecular geometry, electronic substitution effects on the ground and excited states, and photophysical properties like absorption spectra. chemrxiv.org Such studies have shown that the substitution pattern on the indole ring can significantly influence its electronic behavior, leading to shifts in the HOMO-LUMO gap and vertical excitation energies. chemrxiv.org
Computational docking studies are employed to understand the potential binding modes of 2-arylindoles with biological targets. nih.govresearchgate.net For example, in the context of drug discovery, docking simulations can predict how a 2-arylindole derivative might interact with the active site of an enzyme, providing insights into its potential inhibitory activity. nih.govresearchgate.net These studies can guide the rational design of more potent and selective inhibitors. nih.gov
Theoretical modeling is also instrumental in elucidating reaction mechanisms. nsf.gov For instance, computational studies have been used to explain the change in regioselectivity observed in palladium-catalyzed arylation of indoles, revealing that the presence of a ligand can switch the reaction from a Heck-type pathway to a C-H activation pathway. nsf.gov This understanding is critical for the rational design of new and improved catalytic systems. nsf.gov
| Modeling Technique | Application | Predicted Property |
| Density Functional Theory (DFT) | Materials Science | Electronic structure, photophysical properties |
| Molecular Docking | Drug Discovery | Binding modes, inhibitory activity |
| Mechanistic Calculations | Catalysis | Reaction pathways, regioselectivity |
Interdisciplinary Research Directions and Cross-Pollination of Ideas Involving this compound
The versatility of the this compound scaffold has led to its application in a wide range of interdisciplinary research fields, fostering a cross-pollination of ideas and driving innovation. The unique properties of this compound make it a valuable tool for researchers in chemistry, biology, materials science, and medicine.
In medicinal chemistry, 2-arylindoles are recognized as a "privileged scaffold" due to their ability to bind to multiple biological targets with high affinity. researchgate.net This has spurred research into their potential as anticancer, anti-inflammatory, and antimicrobial agents. innovareacademics.inresearchgate.net The development of dual-acting compounds, which can inhibit multiple targets simultaneously, is a particularly promising area of research. nih.govresearchgate.net
The intersection of materials science and biology is another fertile ground for innovation. The integration of this compound derivatives into biocompatible polymers and hydrogels for applications in drug delivery and tissue engineering is a prime example. nih.govmdpi.com The inherent fluorescence of the indole moiety can also be exploited for the development of new bioimaging agents and sensors. nih.gov
Furthermore, the field of biocatalysis is leveraging the power of enzymes to perform selective transformations on 2-arylindoles. nih.gov The discovery of enzymes that can catalyze the stereoselective oxidation of these compounds opens up new possibilities for the synthesis of chiral building blocks for pharmaceuticals and other fine chemicals. nih.gov This approach combines the principles of enzymology with synthetic organic chemistry to create more efficient and sustainable chemical processes. nih.gov
The development of new analytical techniques is also being driven by the study of indole derivatives. For example, the synthesis of novel disazo indole dyes and the investigation of their solvatochromic properties contribute to the field of color chemistry and sensor technology. researchgate.net
| Interdisciplinary Field | Application of this compound | Key Concept |
| Medicinal Chemistry | Drug Discovery | Privileged scaffold, dual-acting inhibitors |
| Materials Science & Biology | Drug Delivery, Bioimaging | Biocompatible polymers, inherent fluorescence |
| Biocatalysis | Chiral Synthesis | Stereoselective enzymatic transformations |
| Analytical Chemistry | Sensors | Solvatochromic dyes |
Q & A
Q. What are the common synthetic routes for preparing 2-(4-methylphenyl)-1H-indole, and what analytical techniques are used to confirm its structure?
Methodological Answer: A prevalent synthesis method involves coupling diazonium salts (derived from aromatic amines) with this compound under acidic conditions. For example, diazonization of 4-methylaniline followed by coupling with indole derivatives yields the target compound . Structural confirmation employs:
- 1H/13C NMR : To verify aromatic proton environments and substituent positions. Discrepancies in proton counts (e.g., 12 vs. 13 protons in indole derivatives) require solvent variation (DMSO-d6 vs. CDCl3) to resolve exchangeable NH signals .
- FT-IR : Confirms functional groups (e.g., NH stretching at ~3400 cm⁻¹) .
- Mass Spectrometry : Validates molecular weight (e.g., [M+H]+ peak at m/z 208.12) .
Q. How is single-crystal X-ray diffraction employed to determine the molecular structure and intermolecular interactions of this compound?
Methodological Answer: Single-crystal X-ray diffraction (SCXRD) resolves the compound’s conformation and packing:
- Structure Solution : SHELXS/SHELXD (via direct methods) generates initial models, refined using SHELXL .
- Hydrogen Bonding : Weak N–H···π interactions (instead of classical H-bonds) are observed in crystal lattices, forming chains along specific crystallographic axes (e.g., [001] direction) .
- Software Tools : ORTEP-3 visualizes thermal ellipsoids, while Mercury analyzes π-π stacking distances (e.g., 3.5–4.0 Å between indole rings) .
Q. What are the key physicochemical properties (e.g., logP, topological polar surface area) of this compound, and how do they influence its reactivity?
Methodological Answer: Critical properties include:
These properties guide solvent selection (e.g., DMF for reactions) and crystallization conditions (e.g., slow evaporation from ethanol) .
Advanced Research Questions
Q. How can researchers address discrepancies in reported NMR spectral data for this compound derivatives?
Methodological Answer: Contradictions in proton counts (e.g., NH signal omission) require:
- Variable Temperature NMR : Identifies exchange broadening of NH protons at room temperature .
- 2D NMR (HSQC, HMBC) : Correlates NH protons with adjacent carbons to confirm indole ring substitution patterns .
- Computational Validation : DFT-calculated chemical shifts (using Gaussian or ORCA) cross-validate experimental data .
Q. What strategies are employed to analyze non-classical hydrogen bonding patterns in crystalline this compound derivatives?
Methodological Answer: Non-classical interactions (e.g., N–H···π) are analyzed via:
- Graph Set Analysis : Classifies interaction motifs (e.g., C(6) chains in Etter’s notation) to map supramolecular architectures .
- Hirshfeld Surfaces : Quantifies interaction contributions (e.g., 12% H···C contacts in CrystalExplorer) .
- Energy Frameworks (CE-B3LYP) : Computes interaction energies (e.g., -15 kJ/mol for π-stacking vs. -8 kJ/mol for van der Waals) .
Q. How can computational chemistry methods predict the pharmacokinetic properties of novel this compound analogs?
Methodological Answer:
- ADMET Prediction : Tools like SwissADME estimate bioavailability (e.g., 55% oral absorption due to high logP) and CYP450 inhibition risks .
- Molecular Docking (AutoDock Vina) : Screens analogs against targets (e.g., PDK1 kinase) to prioritize compounds with low binding energies (< -8 kcal/mol) .
- MD Simulations (GROMACS) : Evaluates membrane penetration (e.g., bilayer crossing in <50 ns) using coarse-grained models .
Data Contradiction Analysis
Example: Discrepancies in NMR proton counts for indole derivatives (e.g., 12 vs. 13 protons) arise from solvent-dependent NH proton exchange. Resolution involves:
- Repeating experiments in deuterated DMSO (to stabilize NH signals) .
- Comparing with X-ray data to confirm substituent positions .
Q. Tables for Key Findings
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
